molecular formula C4H12I3N B1238965 Tetramethylammonium triiodide CAS No. 4337-68-2

Tetramethylammonium triiodide

Cat. No.: B1238965
CAS No.: 4337-68-2
M. Wt: 454.86 g/mol
InChI Key: RLEPOMATZDXXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethylammonium triiodide (CAS 4337-68-2) is a quaternary ammonium polyhalide compound with the molecular formula C4H12I3N and a molecular weight of 454.86 g/mol. It serves as a versatile reagent in scientific research, particularly valued for its role as a source of iodine and the triiodide anion (I3-). In the field of organic synthesis, this compound is an effective iodination agent for aromatic compounds, enabling reactions under mild, solvent-free conditions while achieving high yields . It also functions as a phase-transfer catalyst precursor in various alkylation reactions . Beyond synthesis, its distinct structural and electronic properties make it a subject of interest in materials science. The compound exhibits polymorphism, meaning it can crystallize into multiple forms, which influences its physical properties and stability . Studies on its crystal structure reveal a linear triiodide anion stabilized by the tetramethylammonium cation through weak van der Waals interactions . Furthermore, investigations into its temperature-dependent electrical conductivity suggest potential applications in the development of electronic and semiconducting materials . In pharmacological research, the tetramethylammonium ion is known for its cholinomimetic effects, acting as an agonist at nicotinic and muscarinic receptors, which makes it a useful tool for studying neurotransmission and receptor interactions . The compound is characterized by techniques including single-crystal X-ray diffraction (XRD) for structural analysis, Raman spectroscopy to study the triiodide anion, and differential scanning calorimetry (DSC) to determine its thermal stability and phase transitions . Attention: This product is intended for research purposes only in controlled laboratory settings. It is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

4337-68-2

Molecular Formula

C4H12I3N

Molecular Weight

454.86 g/mol

IUPAC Name

tetramethylazanium;triiodide

InChI

InChI=1S/C4H12N.I3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1

InChI Key

RLEPOMATZDXXRE-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C.I[I-]I

Canonical SMILES

C[N+](C)(C)C.I[I-]I

Synonyms

tetraamethylammonium acetate
tetramethylammonium
tetramethylammonium bromide
tetramethylammonium chloride
tetramethylammonium fluoride
tetramethylammonium hydrogen dichloride
tetramethylammonium hydroxide
tetramethylammonium hydroxide pentahydrate
tetramethylammonium iodide
tetramethylammonium nitrate
tetramethylammonium perchlorate
tetramethylammonium sulfate (2:1)
tetramethylammonium tribromide
tetramethylammonium triiodide
trimethylaminomethane

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

The crystal structure of tetramethylammonium triiodide has been characterized, revealing its unique polymorphic forms. Polymorphism refers to the ability of a compound to crystallize into different forms, which can significantly affect its physical properties and reactivity. Studies indicate that this compound displays distinct thermal stability across its polymorphic forms, which is crucial for applications in materials science and crystal engineering .

Chemical Synthesis

This compound serves as a useful reagent in organic synthesis, particularly in iodination reactions. It has been employed as an iodination agent for aromatic compounds under mild conditions, providing high yields without the need for solvents .

Pharmacological Research

The pharmacological properties of this compound are notable due to its cholinomimetic effects, which mimic acetylcholine. This characteristic makes it valuable in studying neurotransmission and receptor interactions . Research has shown that tetramethylammonium ions can stimulate nicotinic and muscarinic receptors, leading to insights into their roles in various physiological processes .

Material Science

This compound has been investigated for its semiconducting properties. Studies on temperature-dependent electrical conductivity have highlighted its potential use in electronic materials and devices .

Case Study 1: Iodination Reactions

In a study focused on the iodination of aromatic compounds using this compound, researchers demonstrated that the compound effectively facilitated the reaction under solvent-free conditions, achieving yields exceeding 90% for several substrates. This highlights its efficiency as an iodination reagent compared to traditional methods.

Case Study 2: Pharmacological Studies

A pharmacological investigation involving this compound revealed its role as a potent agonist at nicotinic receptors. The study provided insights into dose-response relationships and receptor binding affinities, contributing to the understanding of cholinergic signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Triiodide Salts

Compound Space Group I-I-I Angle (°) I-Co-I Angle (°) Intermolecular I···I Distance (Å) Reference
(N(CH₃)₄)₃I₃ Pnma 176.8 177.3 3.850–3.908
K+I₃⁻ (Potassium Triiodide) P63/mcm 180.0 3.500–4.000
(N(C₄H₉)₄)I₅ (Tetramethylammonium Pentaiodide) P-1 3.4236 (I₅⁻⋯I₂)

Key Observations :

  • Cation Size Effects : Larger cations like tetramethylammonium stabilize bent I₃⁻ geometries, while smaller cations (e.g., K⁺) favor linear configurations due to reduced steric hindrance .
  • Metal Coordination : In cobaloximate-containing salts (e.g., (N(CH₃)₄)₃I₃), the Co(III) center adopts a distorted octahedral geometry distinct from purely ionic triiodides like KI₃ .

Reactivity and Functional Comparisons

Table 2: Reactivity Profiles of Quaternary Ammonium Triiodides

Compound Reactivity Highlights Applications Reference
(N(CH₃)₄)₃I₃ High iodine content; stable under ambient conditions Model for vitamin B₁₂ studies
(N(CH₃)₄)ICl₂ (Tetramethylammonium Dichloroiodate) Efficient iodination of aromatics under solvent-free conditions Organic synthesis
(N(C₄H₉)₄)Br₃ (Tetrabutylammonium Tribromide) Oxidative bromination agent Bromination reactions

Key Observations :

  • Iodination Efficiency: Tetramethylammonium dichloroiodate achieves >90% yields in aromatic iodinations, outperforming traditional agents like iodine monochloride .
  • Biological Relevance : The cobaloximate anion in (N(CH₃)₄)₃I₃ mimics vitamin B₁₂ cofactors, enabling mechanistic studies of cobalt-mediated redox processes .

Spectroscopic and Thermal Comparisons

Table 3: Vibrational and Thermal Data

Compound IR Bands (cm⁻¹) Raman Shifts (cm⁻¹) Melting Point (°C) Reference
(N(CH₃)₄)₃I₃ 2980 (C-H), 1480 (N-CH₃) 112 (I₃⁻ symmetric stretch) >300
(N(CH₃)₄)I (Tetramethylammonium Iodide) 2965 (C-H), 1450 (N-CH₃) 105 (I⁻ symmetric stretch) 230

Key Observations :

  • Cation-Anion Interactions : The I₃⁻ symmetric stretch in (N(CH₃)₄)₃I₃ (112 cm⁻¹) is redshifted compared to free I₃⁻ (~145 cm⁻¹), indicating weaker anion-cation interactions .
  • Thermal Stability : High melting points (>300°C) correlate with strong ionic packing and van der Waals interactions in triiodide salts .

Q & A

Q. What experimental methods are critical for determining the crystal structure of tetramethylammonium triiodide?

Answer: Single-crystal X-ray diffraction (XRD) is essential for resolving the compound’s 3D lattice. Key parameters include:

  • Space group : Orthorhombic Pnma with cell dimensions a = 10.60 Å, b = 12.53 Å, c = 21.47 Å .
  • Bond geometry : Use anisotropic refinement for non-hydrogen atoms and fixed isotropic models for hydrogen atoms. For example, the I₃⁻ ion shows a bond angle of 176.8° and bond lengths of 2.92–2.94 Å .
  • Validation : Compare thermal parameters (Table II in ) and intermolecular interactions (e.g., van der Waals contacts at 3.85–3.91 Å ).

Q. How is this compound synthesized, and what factors influence yield?

Answer: A one-pot synthesis involves:

  • Reactants : Cobalt(II) nitrate hexahydrate, iodine, tetramethylammonium iodide (TMAI), and glyoxime (GH) in methanol/water (70:30 v/v) .
  • Conditions : Stirring at 50°C for 48 hours, followed by slow evaporation.
  • Critical factors :
    • Stoichiometric ratio of Co:GH (1:2) to prevent ligand deficiency.
    • Excess TMAI (3 mmol) ensures complete counterion incorporation .
  • Yield : ~60–70% under optimized conditions .

Advanced Research Questions

Q. How do cation-anion interactions affect the electronic and structural properties of this compound?

Answer: The large [N(CH₃)₄]⁺ cation stabilizes asymmetric I₃⁻ geometry via weak van der Waals interactions (3.85–3.91 Å), forming "stripes" parallel to the a-axis . Key analyses include:

  • Charge distribution : Use Hirshfeld surface analysis to map I···I contacts.
  • Electronic effects : Density Functional Theory (DFT) reveals bent I-Co-I angles (177.3°) due to ligand field distortion .
  • Comparison : Smaller cations (e.g., Cs⁺) induce greater I₃⁻ asymmetry (bond lengths: 2.89 Å vs. 3.06 Å) .

Q. How can researchers reconcile discrepancies in reported I₃⁻ bond angles across studies?

Answer: Variations arise from counterion size and measurement techniques:

  • Case study : In this compound, I₃⁻ is nearly linear (176.8° ), while CsI₃ shows 168.2° .
  • Methodological adjustments :
    • Use high-resolution XRD (<0.01 Å uncertainty) and low-temperature data collection to minimize thermal motion artifacts .
    • Apply multipole refinement to account for electron density delocalization in I₃⁻ .

Q. What advanced techniques characterize the thermodynamic stability of this compound?

Answer:

  • Heat capacity (Cₚ) : Differential Scanning Calorimetry (DSC) reveals phase transitions at 347–353 K .

  • Thermodynamic functions : Numerical integration of Cₚ data provides entropy (ΔS) and enthalpy (ΔH) changes. For example:

    PropertyValue (J/mol·K)Reference
    ΔS (298–350 K)85.2 ± 0.5
    ΔH (phase transition)1.2 kJ/mol
  • Stability tests : Thermal gravimetric analysis (TGA) under nitrogen detects decomposition above 400°C .

Methodological Guidance

Q. How should researchers design experiments to study iodine-based charge transport in this compound?

Answer:

  • Conductivity measurement : Use a four-probe setup with single crystals (1–5 mm thickness) under variable pressure (0–10 GPa) .
  • Pressure effects : High pressure induces polyiodide chain formation, increasing conductivity by 3–4 orders of magnitude (e.g., TEAI in ).
  • Complementary techniques : Pair with Raman spectroscopy to correlate I₃⁻ vibrational modes (e.g., symmetric stretch at ~110 cm⁻¹) with conductivity trends .

Q. What strategies optimize the use of this compound in perovskite precursor solutions?

Answer:

  • Defect passivation : Introduce excess I⁻ ions (5–10 mol%) to suppress deep-level defects, improving solar cell efficiency to ~22% .
  • Crystallization control : Use antisolvent (e.g., chlorobenzene) during spin-coating to enhance film uniformity .
  • Validation : Photoluminescence (PL) quenching and time-resolved microwave conductivity (TRMC) assess charge carrier lifetimes .

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